A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethyl-2-heptanol
A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethyl-2-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 2,6-Dimethyl-2-heptanol (CAS No. 13254-34-7), a tertiary alcohol with applications in various chemical syntheses and as a fragrance component. The information is presented to support research, development, and quality control activities.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2,6-dimethylheptan-2-ol[1] |
| CAS Number | 13254-34-7[2] |
| Molecular Formula | C₉H₂₀O[2] |
| Molecular Weight | 144.25 g/mol [2] |
| Synonyms | Dimetol, Freesiol, Lolitol |
Physical Properties
The physical characteristics of 2,6-Dimethyl-2-heptanol are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
| Property | Value |
| Appearance | Clear, colorless liquid[3] |
| Odor | Floral, reminiscent of freesia |
| Boiling Point | 176.6 - 180 °C[4][5] |
| Melting Point | -10 °C[4][6] |
| Density | 0.81 - 0.814 g/cm³ at 20°C[3][4] |
| Refractive Index (n²⁰/D) | 1.424 - 1.428[3] |
| Flash Point | 63 °C (145.4 °F) - closed cup[7][8] |
| Vapor Pressure | 0.33 mmHg at 25°C[6] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether.[5][9] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental for chemical characterization. The following are detailed methodologies for measuring the key physical constants of 2,6-Dimethyl-2-heptanol.
Boiling Point Determination (Micro-reflux method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method provides an accurate measurement.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamps and stand
Procedure:
-
A small amount of 2,6-Dimethyl-2-heptanol (a few milliliters) is placed in the test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and immersed in a heating bath.
-
The bath is heated gradually. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
As the temperature approaches the boiling point, the bubbling will become more rapid and continuous as the vapor of the liquid fills the capillary.
-
Heating is then discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[10] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Melting Point Determination
The melting point is the temperature at which a solid transitions into a liquid. For substances that are liquid at room temperature, this is determined by cooling the substance until it solidifies and then measuring the temperature at which it melts upon gentle heating.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes
-
Thermometer
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
A sample of 2,6-Dimethyl-2-heptanol is placed in a small tube and cooled in a cooling bath until it completely solidifies.
-
A small amount of the solidified sample is crushed into a fine powder.
-
The powdered solid is packed into a capillary tube to a height of 2-3 mm.[11]
-
The capillary tube is placed in a melting point apparatus.[4]
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.[4]
Density Measurement
Density is the mass per unit volume of a substance. It can be determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder
-
Analytical balance
-
Water bath for temperature control
Procedure (using a pycnometer):
-
A clean, dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with distilled water of a known temperature and weighed again.
-
The pycnometer is emptied, dried, and then filled with 2,6-Dimethyl-2-heptanol at the same temperature.
-
The pycnometer filled with the sample is weighed.
-
The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.
Procedure (using a graduated cylinder):
-
The mass of a clean, dry graduated cylinder is determined.
-
A specific volume of 2,6-Dimethyl-2-heptanol is added to the graduated cylinder, and the volume is recorded precisely.
-
The mass of the graduated cylinder with the liquid is measured.
-
The mass of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by its volume.[9]
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to assess purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp, D-line at 589 nm)
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned and dried.
-
A few drops of 2,6-Dimethyl-2-heptanol are placed on the prism.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C), which is maintained by the circulating water bath.
-
The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the instrument's scale.
This method is in accordance with standard procedures such as ASTM D1218.[3][12][13]
Spectroscopic Data
Spectroscopic analysis provides detailed information about the molecular structure of a compound.
Mass Spectrometry (MS)
In the mass spectrum of an alcohol, the molecular ion peak is often weak or absent, especially for tertiary alcohols.[14] The fragmentation of 2,6-Dimethyl-2-heptanol is expected to be dominated by two main pathways:
-
Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For 2,6-Dimethyl-2-heptanol, this would lead to the loss of an isobutyl radical or a methyl radical, resulting in resonance-stabilized oxonium ions. The most prominent fragmentation is typically the one that expels the largest radical.[15]
-
Dehydration: This involves the loss of a water molecule (M-18), leading to the formation of an alkene radical cation.[16]
The PubChem entry for 2,6-Dimethyl-2-heptanol lists the top three peaks in its GC-MS spectrum as m/z 59, 69, and 43.[1]
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is characterized by distinct absorptions corresponding to the O-H and C-O stretching vibrations.
-
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding.[17][18]
-
C-O Stretch: A strong absorption band for a tertiary alcohol is typically observed in the range of 1100-1200 cm⁻¹.
-
C-H Stretch: Absorptions corresponding to sp³ C-H stretching will be present in the 2850-3000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-OH Proton: The chemical shift of the hydroxyl proton is variable and can appear over a broad range. Its signal can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH peak due to proton-deuterium exchange.[18]
-
Alkyl Protons: The protons on the carbon atoms of the heptane (B126788) chain will exhibit complex splitting patterns in the upfield region of the spectrum. The protons on the carbons adjacent to the hydroxyl group will be deshielded and appear at a lower field compared to other alkyl protons.
¹³C NMR:
-
C-O Carbon: The carbon atom bonded to the hydroxyl group is significantly deshielded and is expected to have a chemical shift in the range of 65-90 ppm.
-
Alkyl Carbons: The other carbon atoms in the molecule will appear in the typical alkane region of the spectrum (approximately 10-50 ppm).
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of a physical property, such as the boiling point, of a liquid sample.
Caption: A flowchart illustrating the key steps in the experimental determination of a liquid's boiling point.
References
- 1. 2,6-Dimethyl-2-heptanol | C9H20O | CID 83268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. store.astm.org [store.astm.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. store.astm.org [store.astm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. GCMS Section 6.10 [people.whitman.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
